MK-521 (dihydrate), also known as Lisinopril, is a pharmaceutical compound classified as an angiotensin-converting enzyme inhibitor. It is primarily used in the treatment of hypertension, heart failure, and myocardial infarction. The compound is characterized by its ability to inhibit the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. MK-521 is not intended for human or veterinary diagnostic or therapeutic use outside of research contexts .
The synthesis of MK-521 (dihydrate) involves several key steps:
The synthesis typically requires careful monitoring of temperature, pH, and concentration to ensure the desired product formation. Specific catalysts may be employed to enhance reaction rates and selectivity.
The molecular formula for MK-521 (dihydrate) is , with a molecular weight of approximately 441.52 g/mol .
MK-521 (dihydrate) primarily undergoes hydrolysis and oxidation reactions:
The reaction conditions for hydrolysis typically involve elevated temperatures and prolonged exposure to alkaline solutions. Oxidation reactions may require specific concentrations of oxidizing agents to achieve desired outcomes without complete degradation of the compound.
MK-521 exerts its pharmacological effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition prevents the conversion of angiotensin I into angiotensin II, a potent vasoconstrictor, thereby leading to:
The efficacy of MK-521 in managing hypertension and heart failure has made it a significant compound in cardiovascular therapeutics.
The polar surface area is approximately 132.96 Ų, which influences its absorption and distribution characteristics within biological systems.
MK-521 (dihydrate) has diverse applications in scientific research:
MK-521 (later designated lisinopril dihydrate) emerged from Merck's research program in the early 1980s to develop orally active, long-acting angiotensin-converting enzyme (ACE) inhibitors devoid of sulfhydryl groups. Unlike the pioneering ACE inhibitor captopril, which contained a thiol moiety linked to adverse effects (e.g., rash, taste disturbances), MK-521 incorporated a lysine-proline dipeptide mimic with a carboxylate zinc-binding group [1] [3]. This design aimed to retain potent ACE inhibition while improving tolerability and pharmacokinetics. Preclinical and early clinical studies confirmed MK-521 as a potent, competitive ACE inhibitor that directly inhibited the enzyme without requiring bioactivation—a key distinction from prodrug ACE inhibitors like enalapril [2] [8].
Initial human trials in hypertensive patients demonstrated that single oral doses (2.5–20 mg) of MK-521 produced dose-dependent reductions in diastolic blood pressure sustained for over 24 hours. Notably, doses ≥5 mg achieved maximal ACE suppression (>90%) within 4–6 hours, with enzyme inhibition persisting beyond 24 hours. Serum MK-521 concentrations exceeding 10 ng/mL correlated with peak ACE inhibition [5]. This prolonged activity supported once-daily dosing, addressing a limitation of earlier agents.
Table 1: Key Pharmacodynamic Properties of MK-521 from Early Clinical Trials
| Parameter | Findings | Significance |
|---|---|---|
| ACE Inhibition | >90% suppression at ≥5 mg doses; duration >24 hours [1] [5] | Enables once-daily dosing |
| Onset of Action | Significant BP reduction within 2-4 hours [3] | Suitable for chronic hypertension management |
| BP Reduction | Placebo-subtracted DBP reduction: ~11 mmHg (20 mg dose) [1] | Clinically relevant antihypertensive efficacy |
| Heart Rate Effect | No significant change [3] | Avoids reflex tachycardia common with vasodilators |
MK-521 was engineered as a lysine analogue of enalaprilat (MK-422), the active dicarboxylate metabolite of the prodrug enalapril (MK-421). Enalaprilat itself suffered from poor oral bioavailability (<10%) due to its highly ionized state at physiological pH, limiting its clinical utility to intravenous administration [6] [10]. To overcome this, Merck scientists modified enalaprilat’s structure through two strategic changes:
Disposition studies in humans confirmed stark contrasts with enalaprilat:
Table 2: Structural and Pharmacokinetic Comparison of Enalaprilat vs. MK-521
| Property | Enalaprilat (MK-422) | MK-521 (Lisinopril Dihydrate) | Impact of Modification |
|---|---|---|---|
| Chemical Structure | Phe-Ala-Pro derivative; dicarboxylate | Lys-Pro derivative; carboxylate + primary amine | Enhanced solubility and direct ACE binding |
| Bioactivation Required | No (active form) | No | Predictable PK; no metabolic variability |
| Oral Bioavailability | Very low (<10%) [6] [10] | ~29% (based on urinary recovery) [2] | Suitable for oral dosing |
| T~max~ (hours) | 2-4 (after enalapril dosing) [10] | 6-8 [2] | Slower absorption supports prolonged activity |
| Metabolism | Minimal (prodrug enalapril hydrolyzed by esterases) | Negligible; >97% excreted unchanged [2] | Reduced risk of metabolic interactions |
| Key Functional Group | Dicarboxylate (binds Zn²⁺) | Carboxylate (binds Zn²⁺) + Primary Amine | Maintains potency; improves solubility |
MK-521 (lisinopril) belongs to the nonsulfhydryl dicarboxylate ACE inhibitor class, representing a second-generation evolution from first-generation sulfhydryl-containing agents like captopril. Its mechanism centers on competitive inhibition of ACE, preventing the conversion of angiotensin I (AT-I) to the potent vasoconstrictor angiotensin II (AT-II) and decreasing degradation of vasodilatory bradykinin [4] [9]. This dual action within the Renin-Angiotensin-Aldosterone System (RAAS) and Kinin-Kallikrein System (KKS) underpins its antihypertensive and cardioprotective effects [1] [9].
Compared to earlier ACE inhibitors, MK-521 offered distinct advantages:
While MK-521, like other ACE inhibitors of its era, is non-selective for the N- versus C-domains of somatic ACE, its design exemplifies the successful application of rational drug design to overcome limitations of earlier RAAS inhibitors—specifically, the poor bioavailability of active metabolites (enalaprilat) and the tolerability issues of sulfhydryl groups (captopril). Its dihydrate formulation further optimized stability for clinical use [8] [9].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: